molecular formula C11H16N4O3 B1596789 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL CAS No. 215434-62-1

2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL

Cat. No.: B1596789
CAS No.: 215434-62-1
M. Wt: 252.27 g/mol
InChI Key: SQZXOFMVKVJHBQ-UHFFFAOYSA-N
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Description

2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol is a heterocyclic organic compound with the molecular formula C11H16N4O3 and a molecular weight of 252.27 g/mol. This compound is characterized by its nitro group attached to the pyridine ring and a piperazine ring linked to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol typically involves the following steps:

  • Nitration of Pyridine: The starting material, 2-pyridine, undergoes nitration to introduce the nitro group at the 3-position, forming 3-nitro-2-pyridine.

  • Piperazine Formation: The nitro-substituted pyridine is then reacted with piperazine to form the piperazino derivative.

  • Ethan-1-ol Attachment: Finally, the piperazino derivative is reacted with ethan-1-ol to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a different class of compounds.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution Reactions: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Nitrate esters, nitroso compounds, and other oxidized derivatives.

  • Reduction Products: Amino derivatives, such as 2-[4-(3-amino-2-pyridyl)piperazino]ethan-1-ol.

  • Substitution Products: Various substituted pyridines and piperazines, depending on the nucleophile used.

Scientific Research Applications

2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interactions of nitro-substituted pyridines with biological macromolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol can be compared to other similar compounds, such as:

  • 2-[4-(3-Chloro-2-pyridyl)piperazino]ethan-1-ol: Similar structure but with a chlorine substituent instead of a nitro group.

  • 2-[4-(6-Chloro-2-pyridyl)piperazino]ethan-1-ol: Another variant with a different position of the chlorine substituent.

  • 2,2'-[(3-Nitro-2,6-pyridinediyl)di-4,1-piperazinediyl]diethanol: A dimeric form with two nitro-substituted pyridine rings.

Properties

IUPAC Name

2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c16-9-8-13-4-6-14(7-5-13)11-10(15(17)18)2-1-3-12-11/h1-3,16H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZXOFMVKVJHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383801
Record name 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215434-62-1
Record name 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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